Cas no 85269-23-4 ((2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one)
![(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one structure](https://ko.kuujia.com/scimg/cas/85269-23-4x500.png)
85269-23-4 structure
상품 이름:(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one 화학적 및 물리적 성질
이름 및 식별자
-
- (2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α,7α-tetramethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-(3-hydroxy-1-oxopropyl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
- BETAENONE B
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
- 85269-23-4
- Q4897328
- CHEBI:145054
- C9873620HS
- DTXSID40234463
- (2S,3R,4R,4AS,5R,7R,8AS)-3-SEC-BUTYL-2,7-DIHYDROXY-4-(3-HYDROXYPROPANOYL)-2,4,5,7-TETRAMETHYLOCTAHYDRONAPHTHALEN-1(2H)-ONE
- SCHEMBL11136602
- NSC-376691
- NSC376691
- UNII-C9873620HS
-
- 인치: InChI=1S/C21H36O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h12-14,16-17,22,25-26H,7-11H2,1-6H3/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1
- InChIKey: PUZNAAVWFXQUDM-HBKHSIGZSA-N
- 미소: CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO
계산된 속성
- 정밀분자량: 368.256
- 동위원소 질량: 368.256
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 5
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 5
- 복잡도: 575
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 8
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.9
- 토폴로지 분자 극성 표면적: 94.8Ų
실험적 성질
- 밀도: 1.09
- 비등점: 517.1°C at 760 mmHg
- 플래시 포인트: 280.6°C
- 굴절률: 1.502
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one 관련 문헌
-
1. Biosynthesis of betaenone B, phytotoxin of Phoma betae Fr.Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1984 814
-
2. Biosynthetic study of betaenone B: origin of the oxygen atoms and accumulation of a deoxygenated intermediate using P-450 inhibitorHideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1988 600
-
3. Index pages
-
4. Synthesis of (–)-probetaenone I: structural confirmation of biosynthetic precursor of betaenone BShokyo Miki,Yoshihiro Sato,Hiroyasu Tabuchi,Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Perkin Trans. 1 1990 1228
-
5. Subject index, 1990
85269-23-4 ((2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one) 관련 제품
- 2171849-72-0(1-(4-chlorophenyl)propane-1-sulfonyl fluoride)
- 901043-69-4(1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 2248382-50-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate)
- 19477-31-7(2H-1,2,4-Benzothiadiazine, 6-chloro-, 1,1-dioxide)
- 2680820-20-4(3-{2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethoxy}propanoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 859056-31-8(3-chloroprop-2-ene-1-sulfonyl chloride)
- 887345-60-0(2-Furanethanamine, β-[(4-methylphenyl)sulfonyl]-)
- 1361807-17-1(2-Cyano-3-iodo-6-(trifluoromethoxy)pyridine)
- 2137543-17-8(5-amino-1-(heptan-4-yl)-1H-pyrazole-4-carbaldehyde)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량
